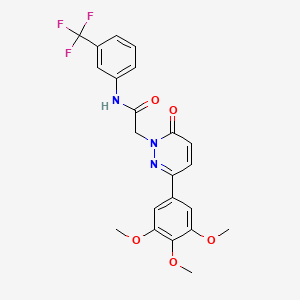
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20F3N3O5 and its molecular weight is 463.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative that has attracted considerable attention due to its diverse biological activities, particularly its role in inhibiting inflammatory pathways and cancer cell proliferation. This compound's unique structure contributes to its potential therapeutic applications, making it a subject of ongoing research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H20F3N3O5, with a molecular weight of approximately 443.39 g/mol. The compound features a pyridazinone core substituted with a trifluoromethyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N3O5 |
| Molecular Weight | 443.39 g/mol |
| CAS Number | 899968-16-2 |
The primary biological activity of this compound is attributed to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a crucial transcription factor involved in regulating immune responses and inflammation. The compound binds to the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and other downstream targets involved in inflammation and cell survival.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that the compound can effectively reduce the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages.
Anticancer Properties
The compound has shown promising results in various cancer cell lines, including breast, lung, and pancreatic cancers. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in these cancer cells. For instance, studies have reported IC50 values ranging from 10 to 30 µM against different cancer types, indicating potent anticancer activity .
Comparison with Other Compounds
When compared to other known inhibitors such as colchicine and podophyllotoxin, this pyridazinone derivative demonstrates a more selective inhibition profile targeting NF-κB activation specifically rather than general cytotoxicity.
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 2-(6-oxo...acetamide | NF-κB Inhibition | 10 - 30 |
| Colchicine | Tubulin Polymerization Inhibition | 0.5 - 5 |
| Podophyllotoxin | Topoisomerase II Inhibition | 0.1 - 1 |
Case Studies
Recent studies have highlighted the effectiveness of this compound in animal models. For example, one study demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer . Another investigation focused on its anti-inflammatory effects showed that treatment led to a marked decrease in paw edema in carrageenan-induced inflammation models.
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-31-17-9-13(10-18(32-2)21(17)33-3)16-7-8-20(30)28(27-16)12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGZFBSOFICOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














